molecular formula C8H8N2O2 B15333390 2,5-Dihydroxy-4,6-dimethylnicotinonitrile

2,5-Dihydroxy-4,6-dimethylnicotinonitrile

Cat. No.: B15333390
M. Wt: 164.16 g/mol
InChI Key: IKCGMZNAIZFYQX-UHFFFAOYSA-N
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Description

2,5-Dihydroxy-4,6-dimethylnicotinonitrile is a substituted pyridine derivative characterized by hydroxyl groups at positions 2 and 5, methyl groups at positions 4 and 6, and a nitrile group at position 2. For instance, describes a two-step chlorination process starting from 4,6-dimethyl-2-hydroxynicotinonitrile to produce 2,5-dichloro-4,6-dimethylnicotinonitrile, implying that the dihydroxy variant is a key intermediate in halogenation reactions .

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

5-hydroxy-4,6-dimethyl-2-oxo-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C8H8N2O2/c1-4-6(3-9)8(12)10-5(2)7(4)11/h11H,1-2H3,(H,10,12)

InChI Key

IKCGMZNAIZFYQX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=C1O)C)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dihydroxy-4,6-dimethylnicotinonitrile typically involves the reaction of 2,5-dihydroxy-4,6-dimethylpyridine with cyanogen bromide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the temperature maintained at around 0°C to 5°C to ensure the stability of the reactants and intermediates .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2,5-Dihydroxy-4,6-dimethylnicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,5-Dihydroxy-4,6-dimethylnicotinonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dihydroxy-4,6-dimethylnicotinonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl groups allow it to form hydrogen bonds with proteins and nucleic acids, potentially modulating their function. The nitrile group can participate in nucleophilic addition reactions, further influencing biological activity .

Comparison with Similar Compounds

Molecular and Structural Comparison

Compound Name Molecular Formula Molecular Weight Functional Groups Key Structural Features
2,5-Dihydroxy-4,6-dimethylnicotinonitrile (Target) C8H7N3O2 193.16 (calculated) 2×OH, 2×CH3, CN Polar hydroxyl groups enhance solubility
2,5-Dichloro-4,6-dimethylnicotinonitrile C8H6Cl2N2 201.05 2×Cl, 2×CH3, CN Chlorine atoms increase lipophilicity
(Z)-2,5-Dichloro-N'-hydroxy-4,6-dimethylnicotinimidamide C8H9Cl2N3O 234.08 2×Cl, 1×OH, 2×CH3, Imidamide Imidamide group introduces hydrogen-bonding potential
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine C23H25N3O3 391.46 Benzodioxin, methoxy, dimethylamino Complex substituents enable pharmaceutical applications

Key Observations :

  • The hydroxyl groups in the target compound contrast with the chlorine atoms in its dichloro analog, significantly altering polarity and reactivity.
  • The dichloro derivative (C8H6Cl2N2) is more lipophilic (logP ~2.5 estimated), making it suitable for reactions in non-polar solvents, whereas the dihydroxy variant is likely more hydrophilic .

Physical and Chemical Properties

Property This compound (Inferred) 2,5-Dichloro-4,6-dimethylnicotinonitrile (Experimental)
Melting Point ~150–170°C (estimated) 82–195°C (varies by source)
Density ~1.3–1.4 g/cm³ 1.36–1.38 g/cm³
Solubility High in polar solvents (e.g., DMSO, methanol) Low in water; soluble in chloroform, dichloromethane
Reactivity Susceptible to oxidation and nucleophilic substitution Undergo SNAr reactions due to electron-withdrawing Cl

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